3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c23-28(24,19-8-9-20-21(13-19)27-12-11-26-20)22-10-4-7-18(14-22)16-25-15-17-5-2-1-3-6-17/h1-3,5-6,8-9,13,18H,4,7,10-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCLDOMTSHHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the core piperidine structure. One common method involves the reaction of piperidine with benzyloxy methyl chloride under basic conditions to introduce the benzyloxy group. This is followed by the sulfonylation of the piperidine ring using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
3-[(Benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets. The benzodioxine sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The following table summarizes key structural differences and biological implications among the target compound and its analogs:
Critical Structural Insights
- Piperidine vs. Pyrrolidine : Replacement of piperidine with pyrrolidine (as in ) abolishes antitubercular activity, underscoring the necessity of the six-membered ring for conformational stability .
- Linker Groups : Sulfonyl (target compound) and sulfonamide () groups enhance binding through hydrogen bonding, whereas amide/urea linkers () reduce activity due to steric hindrance or poor pharmacokinetics .
Biological Activity
The compound 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine is a derivative of piperidine that incorporates a benzodioxine moiety. This structural combination suggests potential biological activities that merit investigation. The following sections will detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₆H₁₉N₃O₅S
- Molecular Weight : 357.40 g/mol
The presence of the sulfonyl group and the benzodioxine structure is significant for its biological activity, particularly in terms of enzyme inhibition and interaction with biological targets.
1. Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives bearing piperidine and sulfonyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase Inhibition : Piperidine derivatives are known for their role in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have demonstrated that related compounds can effectively inhibit AChE, suggesting that this compound may also possess similar properties .
- Urease Inhibition : The ability to inhibit urease has been noted in several studies, where compounds similar to the one showed strong inhibitory effects. This activity is particularly relevant in treating urinary tract infections .
3. Antioxidant Activity
Compounds containing benzodioxine structures have been evaluated for their antioxidant properties. These properties are essential for protecting cells from oxidative stress and could contribute to therapeutic effects in various diseases .
Table 1: Summary of Biological Activities
Case Study: Piperidine Derivatives
In a study focusing on various piperidine derivatives, it was found that the introduction of a sulfonyl group significantly enhanced the biological activity against several pathogens while maintaining low cytotoxicity in mammalian cells . This suggests that modifications to the piperidine structure can lead to improved pharmacological profiles.
The mechanisms by which this compound exerts its effects are likely multifaceted:
- Interaction with Enzymes : The sulfonyl group may facilitate binding to active sites on enzymes like AChE or urease, leading to competitive inhibition.
- Cell Membrane Disruption : The hydrophobic nature of the benzodioxine moiety could allow for better membrane penetration, enhancing antibacterial efficacy.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
A stepwise approach is advised:
- Sulfonylation : React piperidine derivatives with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
- Benzyloxymethyl introduction : Use benzyloxymethyl chloride or bromide in the presence of a base like NaH.
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and reversed-phase HPLC with UV detection for purity assessment (>95%) .
Q. Which solvents are optimal for solubility and stability in experimental settings?
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or methanol are suitable for dissolution in biological assays.
- Non-polar solvents : Dichloromethane (DCM) or ethyl acetate are recommended for extraction and purification.
- Validation : Conduct UV-Vis spectroscopy to confirm solubility profiles and stability under varying pH (e.g., pH 4.6–7.4) .
Q. How can analytical methods be developed to quantify this compound?
- HPLC parameters : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid).
- Detection : UV absorbance at 254 nm.
- System suitability : Ensure a retention time of 8–10 minutes with a peak area RSD ≤2% .
Advanced Research Questions
Q. How to evaluate metabolic stability and bioactivation pathways in vitro?
- Human liver microsomes (HLM) : Incubate the compound with NADPH-supplemented HLMs. Track covalent protein binding over time (e.g., 45-minute incubation).
- Reactive intermediates : Identify iminium ions via cyanide trapping (bis-cyano adducts) or quinone metabolites using LC-MS/MS.
- Enzyme inhibition : Use CYP3A4-specific inhibitors (e.g., ketoconazole) to confirm metabolic liability .
Q. What structural modifications improve target engagement and reduce off-target effects?
- Piperidine ring substitution : Replace with pyrrolidine to minimize iminium ion formation (reduces covalent protein binding by >50%).
- Sulfonyl group optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.
- Biological validation : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) for kinetic analysis .
Q. How to mitigate covalent protein binding caused by reactive metabolites?
Q. What strategies identify enzyme targets or off-target interactions?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with sulfonamide-sensitive targets like carbonic anhydrase isoforms.
- Functional assays : Measure inhibition of enzymatic activity (e.g., esterase or kinase assays) at varying concentrations (IC50 determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
